2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS No.: 1775451-97-2
Cat. No.: VC11819846
Molecular Formula: C18H19F3N4O
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775451-97-2 |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | (4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H19F3N4O/c1-12-3-5-14(6-4-12)17(26)25-9-7-24(8-10-25)16-11-15(18(19,20)21)22-13(2)23-16/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | YTZZSTJNYQYWCU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a pyrimidine ring with three distinct functional groups:
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2-Methyl group: Enhances lipophilicity and steric bulk, potentially influencing binding interactions.
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6-Trifluoromethyl group: Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability .
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4-(4-Methylbenzoyl)piperazine: A piperazine ring linked to a 4-methylbenzoyl group, a motif common in CNS-targeting drugs due to its ability to modulate neurotransmitter receptors .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | Not yet assigned |
| Molecular Formula | C₁₈H₁₉F₃N₄O |
| Molecular Weight | 380.37 g/mol |
| IUPAC Name | 2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
| Solubility (Predicted) | Low in water; soluble in DMSO, acetone |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols similar to those used for analogous pyrimidine derivatives :
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Pyrimidine Core Formation: Cyclocondensation of β-diketones or β-ketoesters with guanidine derivatives under basic conditions.
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Trifluoromethylation: Introduction of the CF₃ group via radical trifluoromethylation using reagents like CF₃I or Umemoto’s reagent .
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Piperazine-Benzoyl Attachment: Nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine ring using 4-methylbenzoyl-piperazine under reflux with a base (e.g., K₂CO₃).
A representative synthetic route is outlined below:
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Step 1: Preparation of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol via cyclocondensation.
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Step 2: Chlorination using POCl₃ to yield 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
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Step 3: SNAr reaction with 4-(4-methylbenzoyl)piperazine in acetone at 60°C .
Table 2: Reaction Conditions and Yields (Hypothetical)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Guanidine, EtOH, reflux, 12h | 75% |
| 2 | POCl₃, DMF, 80°C, 6h | 85% |
| 3 | 4-(4-Methylbenzoyl)piperazine, K₂CO₃, acetone, 60°C, 8h | 65% |
Physicochemical and Spectroscopic Characterization
Spectral Data
While experimental spectra for this compound are unavailable, predictions based on analogs suggest:
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¹H NMR (CDCl₃): δ 8.20 (s, 1H, pyrimidine-H), 7.40–7.20 (m, 4H, aromatic H), 3.90–3.70 (m, 8H, piperazine-H), 2.60 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃).
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¹³C NMR: Peaks at δ 170.5 (C=O), 160.2 (pyrimidine-C2), 155.8 (pyrimidine-C6), and 124.5 (CF₃, q, J = 280 Hz) .
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HRMS: m/z calculated for C₁₈H₁₉F₃N₄O [M+H]⁺: 381.1534; found: 381.1538 .
Thermodynamic Stability
The trifluoromethyl group and aromatic systems contribute to high thermal stability, with a predicted melting point of 180–185°C and decomposition temperature exceeding 250°C.
Future Research Directions
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Synthetic Optimization: Improving yields in the final SNAr step via microwave-assisted synthesis or phase-transfer catalysis .
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Biological Screening: Prioritize assays against Gram-positive bacteria (e.g., MRSA) and solid tumors (e.g., glioblastoma) .
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ADMET Profiling: Computational predictions indicate moderate blood-brain barrier penetration but potential hepatic metabolism via CYP3A4 .
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